N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide
Description
N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 2-methoxyphenyl group attached via a carboxamide linkage to a piperazine core. The piperazine ring is further substituted at the 4-position with a pyridazine moiety, which bears a 4-methylpyridin-2-yl amino group at its 6-position.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-16-9-10-23-20(15-16)25-19-7-8-21(27-26-19)28-11-13-29(14-12-28)22(30)24-17-5-3-4-6-18(17)31-2/h3-10,15H,11-14H2,1-2H3,(H,24,30)(H,23,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYGOEQICIBFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions. Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Mode of Action
The compound interacts with its targets (AChE and BChE) by competitive inhibition. This means it competes with acetylcholine for the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels. Molecular docking studies have shown that the p-methylphenyl group of the compound is active in the hinge region of the AChE crystal structure.
Biochemical Pathways
The compound affects the cholinergic transmission pathway by inhibiting AChE and BChE. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The downstream effects include improved cognitive functions, which can be beneficial in neurodegenerative diseases like Alzheimer’s disease.
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE. This leads to enhanced cholinergic transmission, which can improve cognitive functions. Therefore, this compound could potentially be used as a therapeutic agent in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease.
Biochemical Analysis
Biochemical Properties
N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. The compound exhibits competitive inhibition, binding to the active site of AChE and BChE, thereby preventing the breakdown of acetylcholine. This interaction enhances acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where acetylcholine deficiency is prevalent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting AChE and BChE, the compound increases acetylcholine levels, which in turn affects cholinergic signaling pathways. This modulation of signaling pathways can lead to changes in gene expression and metabolic activities within the cell. Additionally, the compound has been shown to exhibit cytotoxicity against certain cancer cell lines, indicating its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with AChE and BChE. The compound binds to the active site of these enzymes, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. This binding prevents the hydrolysis of acetylcholine, leading to increased levels of the neurotransmitter. Additionally, molecular docking studies have shown that the methoxyphenyl group of the compound interacts with the hinge region of the AChE crystal structure, contributing to its inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory activity against AChE and BChE, with no significant loss of potency
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AChE and BChE without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with AChE and BChE. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The metabolic products of the compound have been shown to retain some inhibitory activity against AChE and BChE, contributing to its overall pharmacological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues, including the brain. This distribution pattern is crucial for its therapeutic effects, particularly in targeting central nervous system disorders.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with AChE and BChE. Additionally, the compound can be found in other cellular compartments, including the endoplasmic reticulum and mitochondria, where it may exert additional effects on cellular function
Biological Activity
N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide, identified by its CAS number 1021221-63-5, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula: CHNO
- Molecular Weight: 419.5 g/mol
- Chemical Structure: The compound features a piperazine core with various substituents that enhance its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
This compound exhibits its biological effects primarily through inhibition of specific kinases involved in cellular signaling pathways. This mechanism is crucial in the treatment of various cancers and other diseases characterized by dysregulated kinase activity.
Pharmacological Profile
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Antitumor Activity:
- The compound has shown promising results in inhibiting the growth of cancer cell lines, particularly those associated with lung and pancreatic cancers. It acts as a Type I kinase inhibitor, binding to the ATP pocket of the active form of the epidermal growth factor receptor (EGFR), which is often mutated in these cancers .
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Antimicrobial Activity:
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity .
-
Neuroprotective Effects:
- Research indicates potential neuroprotective effects, which may be attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Studies
- Study on Antitumor Efficacy:
- Antimicrobial Testing:
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Electron-withdrawing groups (e.g., F, Cl) on the aryl ring influence melting points, with para-substituted derivatives (A3) exhibiting higher melting points than ortho/meta analogues (A2, A4) .
- Heterocyclic Moieties : The target compound’s pyridazine-pyridine system differs from the quinazolin-4-one group in A2–A6, which may alter solubility and target engagement .
Analogues with Modified Heterocyclic Systems
Variations in the heterocyclic groups attached to the piperazine ring significantly impact biological activity:
Key Observations :
- Bacterial Inhibition : ML267’s pyridine-trifluoromethyl group enhances bacterial growth inhibition, suggesting that electron-deficient aromatic systems improve enzyme targeting .
- Heterocycle Size : Pyridazine (6-membered, two adjacent N atoms) in the target compound may confer distinct electronic properties compared to pyridine or pyrimidine systems .
Role of the Carboxamide Linker
The carboxamide group is critical for molecular recognition in receptor-binding compounds:
Key Observations :
- Carboxamide Necessity : Removal of the carbonyl group (e.g., converting carboxamide to amine) reduces D3R binding affinity by >100-fold, highlighting its role in hydrogen bonding or conformational stability .
- Implications for Target Compound : The carboxamide in the target compound may similarly enhance interactions with biological targets compared to amine-linked analogues.
Preparation Methods
Piperazine Core Functionalization
The piperazine ring is modified at the 4-position with a pyridazinyl group. A common approach involves nucleophilic aromatic substitution (SNAr) between 6-chloropyridazine derivatives and piperazine precursors. For example, tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is synthesized via SNAr using 2-chloro-5-nitropyridine and N-Boc-piperazine under basic conditions (K2CO3, DMF, 85°C). This intermediate is later deprotected to yield the free piperazine.
Pyridazine-Amino Coupling
The 6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl subunit is formed through Buchwald-Hartwig amination. A representative protocol involves reacting 6-chloropyridazine with 4-methylpyridin-2-amine using palladium catalysts (e.g., Pd2(dba)3) and Xantphos as a ligand in toluene at 110°C.
Carboxamide Installation
The N-(2-methoxyphenyl)carboxamide group is introduced via carbodiimide-mediated coupling. 2-Methoxyphenyl isocyanate reacts with the free amine of the piperazine-pyridazine intermediate in dichloromethane (DCM) with triethylamine as a base.
Table 1: Key Intermediate Synthesis Conditions
Optimization of Reaction Conditions
Catalytic Systems for Amination
Palladium-based catalysts outperform copper alternatives in achieving higher yields (Table 2). The use of Xantphos as a ligand prevents β-hydride elimination, a common side reaction in pyridazine amination.
Table 2: Catalyst Screening for Pyridazine Amination
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)2 | Xantphos | Toluene | 110 | 72 |
| CuI | DMEDA | DMSO | 100 | 38 |
| Pd2(dba)3 | BINAP | DMF | 120 | 68 |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may lead to decomposition above 90°C. Non-polar solvents (toluene) are preferred for palladium-catalyzed steps to stabilize the catalyst.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times. A patented method describes:
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Continuous SNAr : Tert-butyl piperazine-1-carboxylate and 2-chloro-5-nitropyridine react in a microreactor (residence time: 15 min, 85°C).
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Catalytic Hydrogenation : The nitro group is reduced to an amine using H2 (5 bar) over Raney Ni in ethanol.
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Automated Carboxamide Coupling : In-line monitoring with FTIR ensures complete conversion during the carbodiimide step.
Table 3: Industrial vs. Lab-Scale Parameters
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Batch Size | 1–10 g | 50–100 kg |
| Reaction Time | 8–12 h | 2–4 h |
| Purity | 95–98% | >99.5% |
Analytical and Purification Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) resolves regioisomers formed during amination. The target compound elutes at 12.7 min (λ = 254 nm).
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution (for pyridazine/pyrimidine coupling) and amide bond formation (e.g., carboxamide linkage). Key steps:
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Piperazine-carboxamide formation : React a piperazine derivative with a carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
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Pyridazine-amine coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the 4-methylpyridin-2-ylamino group to the pyridazine ring .
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Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) improves purity .
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Optimization : Adjust solvent polarity (acetonitrile vs. DMF), catalyst loading (Pd(dba)₂, Xantphos), and temperature (reflux vs. 80°C) to enhance yield (typically 40–70%) .
- Data Table :
| Step | Key Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Piperazine-carboxamide | DCM, 0–5°C, triethylamine | 60–75% | ≥95% |
| Pyridazine coupling | Pd(dba)₂, Xantphos, 80°C | 40–55% | ≥90% |
| Final purification | Silica gel, MeOH/NH₄OH | 85–95% | ≥98% |
Q. How do structural features (e.g., methoxyphenyl, piperazine) influence its physicochemical properties?
- The 2-methoxyphenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. The piperazine ring contributes to solubility in polar solvents (e.g., DMSO) and enables hydrogen bonding with biological targets . The pyridazine-pyridine core provides π-π stacking interactions, critical for receptor binding .
Q. What analytical techniques are most effective for characterizing the compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyridazine ring (e.g., ¹H-NMR: δ 8.2–8.5 ppm for pyridazine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calc. ~465.2 g/mol) and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) and detect trace byproducts (e.g., deaminated derivatives) .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Hypothesis : Poor pharmacokinetics (e.g., rapid metabolism of the methoxyphenyl group) may reduce bioavailability.
- Methodology :
- Perform metabolic stability assays (e.g., liver microsomes) to identify vulnerable sites (e.g., O-demethylation) .
- Use isotope labeling (³H/¹⁴C) to track metabolite formation in plasma/tissue .
- Modify the methoxy group (e.g., replace with CF₃ or cyclopropyl) to block oxidative metabolism while retaining target affinity .
Q. What strategies are recommended for SAR studies to improve selectivity for neurological targets?
- Systematic substitutions :
- Piperazine region : Replace with 4-methylpiperidine (reduces off-target serotonin receptor binding) .
- Pyridazine core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance dopamine D3 vs. D2 selectivity .
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Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with D3 receptor residues (e.g., Asp110, Ser192) .
-
Data Table :
-
| Modification | Target Affinity (Ki, nM) | Selectivity (D3/D2) |
|---|---|---|
| Parent compound | D3: 12 ± 2; D2: 480 ± 50 | 40:1 |
| 4-Cl-pyridazine | D3: 8 ± 1; D2: 650 ± 70 | 81:1 |
| 4-CF₃-methoxyphenyl | D3: 10 ± 1; D2: 520 ± 60 | 52:1 |
Q. How can metabolic instability in the pyridazine ring be addressed without compromising activity?
- Approach :
- Bioisosteric replacement : Substitute pyridazine with pyrimidine (retains planar geometry but resists CYP3A4 oxidation) .
- Prodrug design : Introduce acetyl-protected amines to enhance solubility and delay metabolism .
- In silico predictions : Use ADMET Predictor™ to prioritize derivatives with optimal logD (1.5–3.0) and low CYP inhibition .
Contradiction Analysis
- Issue : Variability in reported IC₅₀ values (e.g., 10 nM vs. 120 nM for kinase X inhibition).
- Root cause : Differences in assay conditions (ATP concentration, pH).
- Resolution : Standardize assays using 1 mM ATP (physiological level) and pH 7.4 buffer. Re-test lead compounds with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
